molecular formula C10H7ClFN3O2 B2922866 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1026330-16-4

5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2922866
M. Wt: 255.63
InChI Key: DDNZMRALIODYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid”, there are related compounds that have been synthesized. For instance, the synthesis of a key intermediate in the preparation of zolazepam, a compound with a similar pyrazole structure, has been reconsidered . The process involved acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .

Scientific Research Applications

Aurora Kinase Inhibitor

The compound's utility extends into cancer treatment research as an Aurora kinase inhibitor. It forms part of a group that potentially inhibits Aurora A, a kinase implicated in cancer cell proliferation. This action underlines the compound's significance in the development of targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

Synthetic derivatives of the compound have shown promising antimicrobial activities. Novel Schiff bases synthesized from related pyrazole carboxaldehyde derivatives exhibited significant in vitro antimicrobial effectiveness, indicating the potential for developing new antimicrobial agents from this chemical framework (Divyaraj Puthran et al., 2019).

Antiglaucoma Activity

Derivatives of 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, particularly pyrazole carboxylic acid derivatives, have been synthesized and evaluated for their antiglaucoma activity. These derivatives were more potent inhibitors of carbonic anhydrase isoenzymes than acetazolamide, a standard antiglaucoma drug, suggesting their potential utility in treating glaucoma (R. Kasımoğulları et al., 2010).

Cytotoxic Activity

Studies on novel pyrazole derivatives have highlighted their cytotoxic activity against various human cancer cell lines. The research on pyrazolo[1,5-a]pyrimidines and related Schiff bases demonstrated their potential in cancer therapy due to significant inhibitory effects on colon, lung, breast, and liver cancer cells, contributing to the exploration of new chemotherapeutic agents (Ashraf S. Hassan et al., 2015).

Heterocyclic Dyes

The application of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a related compound, in the synthesis of heterocyclic dyes showcases the broader chemical utility of such structures. These dyes exhibit varying absorption properties based on the substituent effects, indicating their potential use in dyeing and coloration technologies (T. Tao et al., 2019).

properties

IUPAC Name

5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNZMRALIODYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C(=C(C=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

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